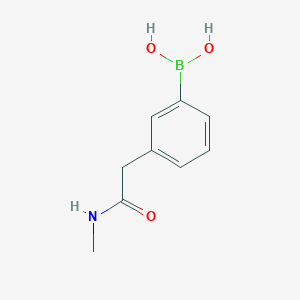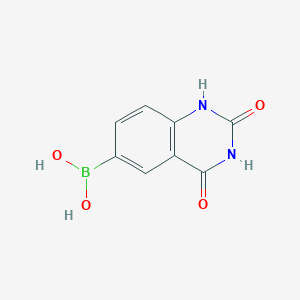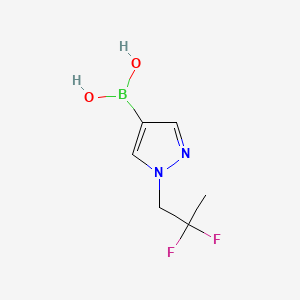![molecular formula C17H20BrN3O B15299020 N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a phenylacetamide group through a butyl chain, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Bromopyridine Intermediate: : The initial step involves the bromination of pyridine to form 6-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amination Reaction: : The 6-bromopyridine is then subjected to an amination reaction with butylamine to form 4-[(6-bromopyridin-2-yl)amino]butane. This step often requires the use of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
-
Acylation Reaction: : The final step involves the acylation of the amine group with phenylacetyl chloride to yield this compound. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- N-{4-[(6-chloropyridin-2-yl)amino]butyl}-2-phenylacetamide
- N-{4-[(6-fluoropyridin-2-yl)amino]butyl}-2-phenylacetamide
- N-{4-[(6-iodopyridin-2-yl)amino]butyl}-2-phenylacetamide
Uniqueness
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
特性
分子式 |
C17H20BrN3O |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
N-[4-[(6-bromopyridin-2-yl)amino]butyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H20BrN3O/c18-15-9-6-10-16(21-15)19-11-4-5-12-20-17(22)13-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-13H2,(H,19,21)(H,20,22) |
InChIキー |
IVLBNTGQMZTVQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCNC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
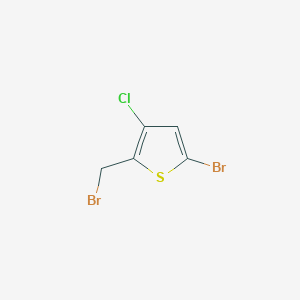
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)

![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
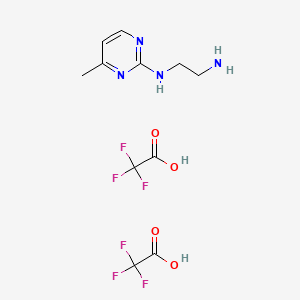
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
